molecular formula C12H15F2NO2S B2676029 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine CAS No. 2320173-55-3

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine

Cat. No.: B2676029
CAS No.: 2320173-55-3
M. Wt: 275.31
InChI Key: ODLWDUNQTORGGS-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a dimethylbenzenesulfonyl group, and an azetidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with 3,4-dimethylbenzenesulfonyl chloride, which is reacted with azetidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine
  • 3-(difluoromethyl)-1-(4-methylbenzenesulfonyl)azetidine
  • 3-(difluoromethyl)-1-(3,4-dichlorobenzenesulfonyl)azetidine

Uniqueness

3-(difluoromethyl)-1-(3,4-dimethylbenzenesulfonyl)azetidine is unique due to the presence of both difluoromethyl and dimethylbenzenesulfonyl groups, which confer distinct chemical properties. The difluoromethyl group enhances stability and lipophilicity, while the dimethylbenzenesulfonyl group provides specific reactivity and binding characteristics.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-(difluoromethyl)-1-(3,4-dimethylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c1-8-3-4-11(5-9(8)2)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLWDUNQTORGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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